Voruciclib

Content Navigation

Researchers developing oral therapies for hematologic cancers face limitations of first-generation pan-CDK inhibitors: intravenous-only administration, severe GI toxicities, and confounding off-target kinase inhibition. Voruciclib solves these by providing oral bioavailability and selective CDK9 inhibition. Key benefits: • Orally bioavailable - enables oral solid dosage form development. • Selective CDK9 inhibition - precisely downregulates MCL-1, overcomes venetoclax resistance. • Clean kinase profile - avoids MAK/ICK off-target inhibition, minimizing GI distress. • Supply-ready - available in high purity for in vivo studies and formulation.

CAS Number

Product Name

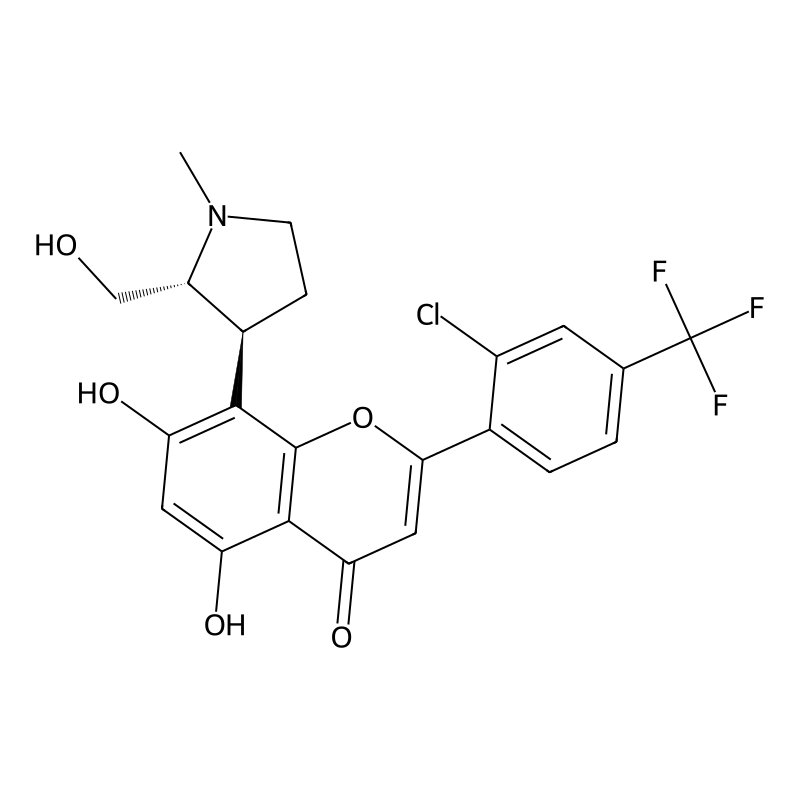

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Voruciclib (CAS 1000023-04-0) is a highly potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9)[1]. By selectively targeting the CDK9/cyclin T complex, it effectively represses the transcription of short-lived anti-apoptotic proteins, most notably MCL-1 [2]. Designed to overcome the pharmacokinetic and toxicity limitations of first-generation pan-CDK inhibitors, Voruciclib offers a robust procurement choice for researchers and formulators developing combination regimens for hematological malignancies . Its high oral bioavailability, well-characterized safety profile, and distinct target selectivity make it a highly suitable active agent in advanced oncological research and oral dosage form development[1].

Research Fit

References

- [1] Dey J, et al. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition. Scientific Reports 7, 18007 (2017).

- [2] Luedtke, D.A., et al. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia. Signal Transduction and Targeted Therapy 5, 17 (2020).

Substituting Voruciclib with earlier-generation CDK inhibitors, such as Alvocidib (Flavopiridol) or Dinaciclib, introduces severe process and translational liabilities [1]. First-generation analogs suffer from poor oral bioavailability and require intravenous formulation, severely restricting their utility in oral dosage form development and in vivo efficacy models[1]. Furthermore, generic pan-CDK substitution results in significant off-target kinase inhibition (such as MAK and ICK), leading to confounding toxicity profiles—most notably severe gastrointestinal distress—that complicate data interpretation and limit therapeutic windows[2]. For procurement focused on oral formulation compatibility and precise MCL-1 repression without broad non-CDK kinase interference, Voruciclib is strictly non-interchangeable with older pan-CDK agents[1].

Substitution Risk

References

- [1] Dey J, et al. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition. Scientific Reports 7, 18007 (2017).

- [2] Boffo S, et al. CDK9 inhibitors in acute myeloid leukemia. Journal of Experimental & Clinical Cancer Research 37, 36 (2018).

Oral Bioavailability and Formulation

Unlike first-generation CDK9 inhibitors such as Alvocidib and Dinaciclib, which are restricted to intravenous administration due to poor absorption and gastrointestinal toxicity, Voruciclib is structurally optimized for oral bioavailability [1]. This allows for the development of oral solid dosage forms and simplifies in vivo administration protocols [1].

| Evidence Dimension | Dosing route suitability and oral bioavailability |

| Target Compound Data | Orally bioavailable; suitable for oral solid dosage formulation |

| Comparator Or Baseline | Alvocidib / Dinaciclib (Restricted to intravenous formulation) |

| Quantified Difference | Shift from IV-only to oral administration compatibility |

| Conditions | In vivo pharmacokinetic profiling and clinical formulation |

Enables the development of patient-friendly oral combination therapies and simplifies preclinical dosing regimens, which is impossible with IV-restricted comparators.

Kinase Selectivity: CDK9 vs. MAK

Voruciclib exhibits a significantly refined kinase selectivity profile compared to its analog Alvocidib. While Alvocidib exhibits equipotent inhibitory activity against both CDK9 and the off-target male germ cell-associated kinase (MAK), Voruciclib demonstrates a 100-fold greater selectivity for CDK9 over MAK [1]. This structural differentiation reduces non-CDK off-target liabilities [1].

| Evidence Dimension | Selectivity ratio of CDK9 over MAK |

| Target Compound Data | 100-fold selectivity for CDK9 over MAK |

| Comparator Or Baseline | Alvocidib (Equipotent activity against CDK9 and MAK; 1:1 ratio) |

| Quantified Difference | 100-fold improvement in target selectivity |

| Conditions | 10-point dose-response biochemical kinase assay |

Procurement of Voruciclib ensures precise on-target transcriptional repression without the confounding off-target toxicities associated with broad-spectrum kinase inhibition.

Biochemical Potency and API Efficiency

Voruciclib demonstrates exceptional intrinsic potency, yielding a Ki value of 0.626 nM against the CDK9/cyclin T2 complex in biochemical assays . This sub-nanomolar activity ensures robust target engagement at low concentrations, which is highly advantageous for minimizing active pharmaceutical ingredient (API) requirements during formulation scale-up .

| Evidence Dimension | Inhibitory constant (Ki) against CDK9/cyclin T2 |

| Target Compound Data | Ki = 0.626 nM |

| Comparator Or Baseline | Standard nanomolar-range CDK inhibitors (Baseline) |

| Quantified Difference | Sub-nanomolar target engagement |

| Conditions | Cell-free biochemical kinase assay |

High intrinsic potency allows for lower API loading in final formulations, reducing material consumption and minimizing excipient compatibility challenges.

Synergy with BCL-2 Inhibitors

Voruciclib is specifically utilized to overcome resistance mechanisms associated with BCL-2 inhibitors like Venetoclax. By directly repressing MCL-1 protein expression, the combination of Voruciclib and Venetoclax yields significantly enhanced tumor growth inhibition and apoptosis in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) models compared to Venetoclax monotherapy [1].

| Evidence Dimension | Tumor growth inhibition and apoptosis induction |

| Target Compound Data | Voruciclib + Venetoclax (Synergistic enhancement of apoptosis) |

| Comparator Or Baseline | Venetoclax monotherapy (Subject to MCL-1 driven resistance) |

| Quantified Difference | Restoration of apoptotic sensitivity in resistant models |

| Conditions | In vivo AML and DLBCL xenograft models |

Essential for researchers and developers procuring agents specifically to formulate combination therapies that bypass established BCL-2 inhibitor resistance pathways.

Oral Combination Regimen Development

Due to its optimized oral bioavailability, Voruciclib is a highly suitable CDK9 inhibitor for formulating oral solid dosage forms in combination with other orally active targeted therapies, bypassing the IV-only restrictions of older analogs [1].

MCL-1 Repression in BCL-2 Resistance

Voruciclib is a highly effective agent for research focused on overcoming Venetoclax resistance in hematological malignancies, providing precise, on-target downregulation of MCL-1 without broad off-target cytotoxicity [2].

Kinase Selectivity Assays

In pharmacological profiling where distinguishing between CDK9 and other kinases (such as MAK or ICK) is critical, Voruciclib serves as a highly selective benchmark compound, avoiding the confounding data generated by equipotent pan-CDK inhibitors like Alvocidib [1].

Application Fit Matrix

References

- [1] Dey J, et al. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition. Scientific Reports 7, 18007 (2017).

- [2] Luedtke, D.A., et al. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia. Signal Transduction and Targeted Therapy 5, 17 (2020).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Paiva C, Godbersen JC, Soderquist RS, Rowland T, Kilmarx S, Spurgeon SE, Brown JR, Srinivasa SP, Danilov AV. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells. PLoS One. 2015 Nov 25;10(11):e0143685. doi: 10.1371/journal.pone.0143685. eCollection 2015. PubMed PMID: 26606677; PubMed Central PMCID: PMC4659573.

Explore Compound Types

O4Si-4